molecular formula C27H24N2O5S B11136029 ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11136029
M. Wt: 488.6 g/mol
InChI Key: FLTJYSLWADXJLU-CEHHTOFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules with a fused thiazole-pyrimidine core. Key structural features include:

  • Substituents: A 4-(methoxycarbonyl)benzylidene group at position 2 (E-configuration), a 7-methyl group, a 3-oxo moiety, and a 5-[(E)-2-phenylethenyl] group.
  • Ester functionality: An ethyl carboxylate at position 4.
    These structural elements contribute to its electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl (2E)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H24N2O5S/c1-4-34-26(32)23-17(2)28-27-29(21(23)15-12-18-8-6-5-7-9-18)24(30)22(35-27)16-19-10-13-20(14-11-19)25(31)33-3/h5-16,21H,4H2,1-3H3/b15-12+,22-16+

InChI Key

FLTJYSLWADXJLU-CEHHTOFISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)C(=O)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as piperidine or pyridine.

    Cyclization reactions: Employing reagents like phosphorus oxychloride (POCl3) or acetic anhydride.

    Esterification: Using alcohols like ethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media.

    Reduction: Often carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Conducted under mild to moderate temperatures with appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Ester vs. Cyano: The ethyl carboxylate at position 6 (target) may enhance solubility in polar solvents compared to cyano-substituted analogs (11a, 11b), which are more lipophilic .
Structural and Crystallographic Comparisons

Crystal structure analyses reveal differences in ring puckering and intermolecular interactions (Table 2).

Compound Dihedral Angle (Thiazolo-pyrimidine vs. Benzylidene) Ring Puckering (Deviation from Planarity, Å) Intermolecular Interactions Reference
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[...]-6-carboxylate 80.94° 0.224 (C5 deviation) C–H···O hydrogen bonds forming chains along c-axis
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[...]-6-carboxylate π-halogen interactions (Br···π)
Target Compound (Theoretical Prediction) ~80–85° (estimated) ~0.2–0.3 Likely C–H···O and π-π stacking due to styryl groups

Key Observations :

  • Dihedral Angles: The 80.94° angle in the trimethoxy analog suggests significant non-planarity, which may influence packing efficiency and solubility.
  • Hydrogen Bonding : C–H···O interactions stabilize crystal lattices in analogs with methoxy/ester groups, whereas bromophenyl derivatives rely on halogen interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.